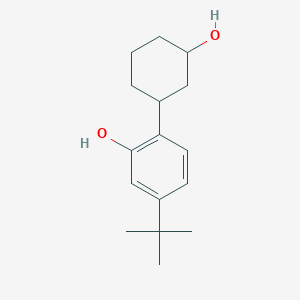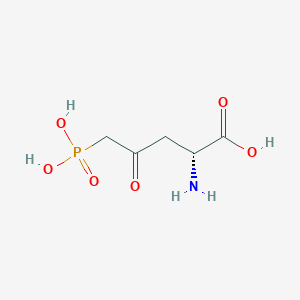![molecular formula C21H26ClN5O3 B237552 (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro CAS No. 130192-64-2](/img/structure/B237552.png)
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro” is a complex organic molecule with multiple functional groups, including amino, oxo, and imidazole groups. This compound is likely to have significant biological activity due to its intricate structure and the presence of various reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds between amino acids.
Protection and Deprotection Steps: Protecting groups like Boc or Fmoc are used to protect reactive sites during intermediate steps.
Oxidation and Reduction Reactions: To introduce oxo groups or reduce specific functional groups.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers for efficiency and precision. The process may also include large-scale chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the sulfur or amino groups.
Reduction: Reduction reactions could target the oxo groups to form alcohols.
Substitution: Nucleophilic substitution reactions could occur at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions would depend on the specific conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Medicine: Could be investigated for its potential as a drug candidate.
Industry: May be used in the synthesis of specialized materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds interact with proteins or enzymes, altering their function. The molecular targets could include enzymes involved in metabolic pathways, and the pathways affected could range from signal transduction to gene expression.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger, more complex molecules with similar reactive sites.
Small Molecule Drugs: Compounds with similar functional groups used in medicinal chemistry.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acids and functional groups, which could confer unique biological activity or chemical reactivity.
Properties
CAS No. |
130192-64-2 |
|---|---|
Molecular Formula |
C21H26ClN5O3 |
Molecular Weight |
831 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H58N10O9S/c1-21(2)15-27(35(54)45-26(33(40)52)13-14-58-5)47-36(55)29(17-24-18-41-20-43-24)44-30(49)19-42-38(57)32(22(3)4)48-37(56)28(16-23-9-7-6-8-10-23)46-34(53)25(39)11-12-31(50)51/h6-10,18,20-22,24-29,32H,11-17,19,39H2,1-5H3,(H2,40,52)(H,42,57)(H,44,49)(H,45,54)(H,46,53)(H,47,55)(H,48,56)(H,50,51)/t24?,25-,26-,27-,28-,29-,32-/m0/s1 |
InChI Key |
MEJRNZJOZJHDQF-MJCSRRAWSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
sequence |
EFVGXLM |
Synonyms |
21-glutamyl-22-phenylalanyl-GRP (21-27) gastrin releasing peptide (21-27), Glu(21)-Phe(22)- Glu(21)-Phe(22)-gastrin releasing peptide (21-27) Glu(21)-Phe(22)-GRP(21-27) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)



![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)
![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
